molecular formula C14H27N3S B1295136 4-(3-Piperidin-4-ylpropyl)piperidine;thiocyanic acid CAS No. 70644-48-3

4-(3-Piperidin-4-ylpropyl)piperidine;thiocyanic acid

Cat. No.: B1295136
CAS No.: 70644-48-3
M. Wt: 269.45 g/mol
InChI Key: CLPOTMOPOVNUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) is a chemical compound with the molecular formula C13H26N2.2CHNS . This compound is known for its unique structure, which includes two piperidine rings connected by a 1,3-propanediyl bridge, and is complexed with thiocyanic acid. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) typically involves the reaction of 4,4’-(1,3-propanediyl)bis(piperidine) with thiocyanic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Trimethylenedipiperidine
  • Thiocyanic acid
  • Isothiocyanic acid

Comparison

Compared to similar compounds, thiocyanic acid, compd. with 4,4’-(1,3-propanediyl)bis(piperidine) (2:1) is unique due to its specific structure and the presence of both piperidine and thiocyanate groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

70644-48-3

Molecular Formula

C14H27N3S

Molecular Weight

269.45 g/mol

IUPAC Name

4-(3-piperidin-4-ylpropyl)piperidine;thiocyanic acid

InChI

InChI=1S/C13H26N2.CHNS/c1(2-12-4-8-14-9-5-12)3-13-6-10-15-11-7-13;2-1-3/h12-15H,1-11H2;3H

InChI Key

CLPOTMOPOVNUTM-UHFFFAOYSA-N

SMILES

C1CNCCC1CCCC2CCNCC2.C(#N)S.C(#N)S

Canonical SMILES

C1CNCCC1CCCC2CCNCC2.C(#N)S

70644-48-3

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.